Cas no 1349717-38-9 (1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine)

1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
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- 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine
- 2-(3-Methoxyphenyl)-4-methyl-2H-pyrazol-3-ylamine
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- インチ: 1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-4-3-5-10(6-9)15-2/h3-7H,12H2,1-2H3
- InChIKey: WYDJUFVCSGKLIW-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1)N1C(=C(C)C=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 212
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 53.1
1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 070530-1g |
2-(3-Methoxyphenyl)-4-methyl-2H-pyrazol-3-ylamine |
1349717-38-9 | 1g |
£360.00 | 2022-03-01 |
1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amineに関する追加情報
Introduction to 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine (CAS No. 1349717-38-9)
The compound 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine, identified by the CAS registry number 1349717-38-9, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The presence of a methoxyphenyl group and a methyl substituent introduces additional functional diversity, making it an interesting subject for research and development in the fields of drug discovery, agrochemicals, and materials science.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine has been investigated for its potential as a kinase inhibitor, which is crucial in the development of anticancer therapies. The methoxy group on the phenyl ring enhances the compound's solubility and bioavailability, making it a promising candidate for pharmacological applications.
In addition to its medicinal applications, this compound has also been explored in the context of agrochemicals. Its ability to inhibit specific enzymes involved in plant defense mechanisms has led to its consideration as a potential herbicide or fungicide. Recent research has demonstrated that CAS No. 1349717-38-9 exhibits selective toxicity towards certain plant pathogens, suggesting its potential use in crop protection.
The synthesis of 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by functionalization with the methoxyphenyl and methyl groups. This process requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
The physical and chemical properties of this compound are also of great interest. Its melting point, solubility, and stability under various conditions have been extensively studied to optimize its formulation for different applications. For example, its high thermal stability makes it suitable for use in high-throughput screening assays in drug discovery.
From a structural perspective, the compound's molecular architecture plays a critical role in its biological activity. The pyrazole ring provides a rigid framework that facilitates interactions with target proteins, while the methoxyphenyl group introduces hydrophilic properties that enhance binding affinity. Recent computational studies using molecular docking have provided insights into how these structural features contribute to the compound's efficacy.
In conclusion, 1-(3-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine (CAS No. 1349717-38-9) is a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical structure, combined with recent advances in synthesis and application research, positions it as a valuable tool in modern chemistry and pharmacology.
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